8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Description
Properties
CAS No. |
924634-66-2 |
|---|---|
Molecular Formula |
C19H13FN2O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
8-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25) |
InChI Key |
UXTGRGZIHAMALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)F)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Conditions for Quinoline Core Synthesis
Attachment of the Indol-3-ylmethyl Group at Position 2
The 2-[(1H-indol-3-yl)methyl] substituent is introduced via:
Nucleophilic Substitution or Condensation : The quinoline intermediate bearing a suitable leaving group (e.g., halogen or activated methyl group) at position 2 can be reacted with 1H-indole-3-methanol or its derivatives under basic or acidic catalysis to form the C–C bond.
Fischer Indole Synthesis and Subsequent Coupling : Indole derivatives can be synthesized or modified via Fischer indolization, then coupled to the quinoline core through alkylation or condensation reactions.
Functional Group Transformations and Final Purification
The 3-hydroxy and 4-carboxylic acid groups are introduced or preserved through careful control of reaction conditions, often requiring protection/deprotection strategies to avoid side reactions.
Purification typically involves acid-base extraction, recrystallization, and chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and stability.
Representative Synthetic Route Summary
Analytical and Monitoring Techniques
Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are routinely used to monitor reaction progress and confirm structural integrity during synthesis.
High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and stability studies of the final compound.
Research Findings and Optimization Notes
The condensation of isatin with halogenated acetone derivatives in alkaline media is a robust and high-yielding method for preparing hydroxyquinoline carboxylic acids, which can be adapted for fluorinated analogs by using fluorinated starting materials or fluorination steps post-quinoline formation.
The fluorination step requires careful control to avoid multiple substitutions or degradation of sensitive functional groups, often necessitating mild fluorinating agents and low temperatures.
The indol-3-ylmethyl group introduction benefits from pre-synthesized indole derivatives and optimized coupling conditions to maximize yield and regioselectivity.
The overall synthetic strategy balances reaction efficiency, cost-effectiveness, and scalability, making it suitable for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives can possess significant antimicrobial properties. For instance, related compounds have been noted for their effectiveness against various bacterial strains.
- Anticancer Properties : The quinoline core is often associated with anticancer activity. Compounds similar to 8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.
Mechanistic Studies
Mechanistic studies involving this compound focus on its interaction with biological targets such as enzymes and receptors. Understanding these interactions is crucial for predicting therapeutic effects and potential side effects.
Table 1: Structural Analogues and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid | Bromine substitution | Antimicrobial |
| 8-Chloro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid | Chlorine substitution | Anticancer |
| 8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline | Bromine substitution | Antioxidant |
Case Studies
Several studies have investigated the biological activities of this compound and its analogues:
- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline exhibited significant antibacterial activity against resistant bacterial strains, suggesting that 8-Fluoro compounds may also be effective in this regard.
- Anticancer Research : In vitro studies revealed that compounds structurally related to 8-Fluoro showed promise in inhibiting tumor growth, indicating potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and topoisomerase enzymes. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Quinoline-4-carboxylic acid derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula C₁₉H₁₄FN₂O₃.
Physicochemical Properties
- Solubility : The indolylmethyl group in the target compound likely reduces aqueous solubility compared to methyl or phenyl analogs (e.g., ), but improves membrane permeability .
- Acidity : The 3-hydroxy and 4-carboxylic acid groups create a diprotic structure, with pKa values influencing ionization and binding to biological targets .
Research Findings and Data Tables
Table 1: Substituent Effects on Bioactivity
Biological Activity
8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS No. 924634-66-2) is a complex organic compound that combines features of both quinoline and indole derivatives. Its unique structure, characterized by the presence of a fluorine atom and a hydroxyl group, suggests potential for diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H13FN2O3, with a molecular weight of approximately 336.32 g/mol. The compound features a quinoline core substituted with an indole moiety, which is known for its various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H13FN2O3 |
| Molecular Weight | 336.32 g/mol |
| IUPAC Name | 8-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
| CAS Number | 924634-66-2 |
Antimicrobial Activity
Compounds similar to 8-fluoro derivatives have shown significant antimicrobial properties. For instance, studies indicate that derivatives of the quinoline structure exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The compound's structural features may enhance its interaction with microbial targets, leading to increased efficacy.
Anticancer Properties
Research has highlighted the potential of 8-fluoro-3-hydroxyquinoline derivatives as anticancer agents. These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines significantly:
The mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase activity, which are critical for DNA replication and transcription.
Other Pharmacological Activities
The compound's unique combination of functional groups may also confer additional pharmacological properties:
- Antioxidant Activity : Quinoline derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Antiviral Activity : Some studies suggest that related compounds exhibit antiviral effects, particularly against RNA viruses, indicating potential for further exploration in viral infections .
Case Studies
A study on the synthesis and biological evaluation of related quinoline derivatives found that modifications to the indole ring significantly impacted biological activity. For example:
- Compound R = 3-NO2 showed maximal antiviral activity with minimal cytotoxicity.
Additionally, another research effort demonstrated that specific substitutions on the quinoline ring could enhance antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 8-fluoroquinoline-4-carboxylic acid derivatives?
- Methodology : A common approach involves cyclization of substituted anilines with β-keto esters under acidic conditions. For example, describes the synthesis of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid via hydrolysis of ethyl esters using 10% NaOH in methanol (86.5% yield). Key steps include thermal cyclization in diphenyl ether (60% yield for ester intermediates) .
- Optimization : Adjusting reaction temperature (e.g., 90°C for initial cyclization) and solvent polarity can improve yields.
Q. How can the purity and structural integrity of synthesized derivatives be verified?
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) for structural confirmation. For example, highlights spectral data (IR, MS, NMR) for related fluoroquinolones, emphasizing manual curation for quality assurance . Physicochemical properties like logP (e.g., 2.749 for a similar compound in ) can be determined via HPLC or computational tools .
Q. What safety protocols are critical when handling fluorinated quinoline derivatives?
- Guidelines : Avoid inhalation and skin contact; use fume hoods and PPE (gloves, lab coats). specifies emergency measures for related compounds, including eye rinsing (15+ minutes) and dry chemical fire suppression .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions influence antibacterial activity in fluoroquinoline derivatives?
- SAR Insights : notes that 7-substituted-1-cyclopropyl-6,8-difluoro derivatives (e.g., EP0153163) exhibit enhanced antibacterial efficacy due to improved DNA gyrase inhibition. The indolylmethyl group at position 2 may enhance cell permeability .
- Experimental Design : Compare MIC values against S. aureus and E. coli for derivatives with varying substituents (e.g., indole vs. phenyl groups).
Q. What mechanistic pathways explain the cyclocondensation of 7,8-diamino-4-oxoquinoline intermediates?
- Reaction Mechanism : details nucleophilic addition of α-acetyl-N-arylhydrazonoyl chlorides to ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate, forming pyrido[2,3-f]quinoxalines via site-selective cyclization in ethanol/triethylamine .
- Optimization : Varying aryl groups in hydrazonoyl chlorides can modulate reaction efficiency and product diversity.
Q. Can computational modeling predict the stability of fluorinated quinoline-carboxylic acid complexes with bacterial targets?
- Methodology : Dock derivatives into E. coli DNA gyrase (PDB: 1KZN) using tools like AutoDock Vina. ’s logP (2.749) and tPSA (76.21 Ų) values inform bioavailability predictions .
- Validation : Correlate docking scores with experimental IC₅₀ values from ATPase inhibition assays.
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial efficacy of 8-fluoroquinolines: How to resolve them?
- Analysis : Variations in MIC values may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). and highlight substituent-dependent activity; for instance, trifluoromethyl groups ( ) enhance potency against resistant strains .
- Resolution : Standardize testing protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
